![molecular formula C7H9N3O B1314410 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole CAS No. 252956-48-2](/img/structure/B1314410.png)
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Overview
Description
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is characterized by the presence of an isocyanate group attached to a pyrazole ring substituted with three methyl groups. This compound is typically used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1,3,5-trimethyl-1H-pyrazole with phosgene or triphosgene under controlled conditions to introduce the isocyanate group . The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate product.
Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product .
Chemical Reactions Analysis
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Polymerization Reactions: The isocyanate group can undergo polymerization reactions with diols or diamines to form polyurethanes.
Common reagents used in these reactions include primary and secondary amines, alcohols, and thiols. The major products formed from these reactions are ureas, carbamates, and thiocarbamates .
Scientific Research Applications
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various chemical transformations and in the modification of biomolecules .
Comparison with Similar Compounds
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Unlike this compound, phenyl isocyanate contains a phenyl group instead of a pyrazole ring.
Methyl isocyanate: Methyl isocyanate is a simpler compound with a single methyl group attached to the isocyanate group.
The uniqueness of this compound lies in its pyrazole ring structure, which imparts specific reactivity and makes it suitable for specialized applications in organic synthesis and material science .
Biological Activity
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS No. 252956-48-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring with an isocyanate functional group, contributing to its reactivity and biological properties. The presence of the isocyanate group enhances its ability to interact with various biological targets.
Antifungal Activity
Research has indicated that derivatives of pyrazoles, including this compound, exhibit notable antifungal properties. A study found that certain synthesized pyrazole carboxamides displayed significant antifungal activity against several phytopathogenic fungi, suggesting that similar derivatives may possess comparable effects .
Antitumor Potential
Pyrazole derivatives have been recognized for their potential as antitumor agents. Specifically, studies have shown that pyrazoles can inhibit key enzymes involved in cancer cell proliferation. For instance, they have demonstrated inhibitory activity against BRAF(V600E) and EGFR kinases, which are critical in various cancers . The specific activity of this compound in this context remains to be fully elucidated but aligns with the broader pharmacological profile of pyrazole compounds.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles can act as enzyme inhibitors, impacting pathways critical for cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that compounds like this compound may influence ROS levels within cells, potentially leading to apoptosis in cancer cells .
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may have neuroprotective properties. They could mitigate the toxic effects associated with neurodegenerative diseases by inhibiting the aggregation of proteins such as C-synuclein . This suggests a potential therapeutic role for this compound in treating conditions like Parkinson's disease.
Study on Antifungal Efficacy
A recent study evaluated a series of pyrazole derivatives against various fungal strains. Among them, specific compounds demonstrated effective mycelium growth inhibition at low concentrations (EC50 values), indicating their potential as antifungal agents .
Antitumor Activity Assessment
In vitro studies have assessed the cytotoxicity of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles enhanced the efficacy of standard chemotherapy agents like doxorubicin through synergistic effects .
Data Table: Biological Activities of Pyrazole Derivatives
Compound Name | Activity Type | Target/Organism | EC50/IC50 Value |
---|---|---|---|
This compound | Antifungal | R. solani | Not specified |
Pyrazole Carboxamide | Antifungal | Alternaria porri | 0.37 µg/mL |
3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole | Antitumor | MCF-7 (breast cancer) | Synergistic with doxorubicin |
Chloroquine-Pyrazole Analogue | Antimalarial | P. falciparum | Significant activity |
Properties
IUPAC Name |
4-isocyanato-1,3,5-trimethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXTVSHXGKVTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428167 | |
Record name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252956-48-2 | |
Record name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isocyanato-1,3,5-trimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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